molecular formula C19H20N2O5 B11058982 3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-amino-isoxazole

3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-amino-isoxazole

Cat. No.: B11058982
M. Wt: 356.4 g/mol
InChI Key: VUFWURPHGAUZMX-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-amino-isoxazole is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of methoxy groups on the phenyl rings and an amino group on the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-amino-isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.

    Introduction of Methoxy Groups: The methoxy groups on the phenyl rings can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amination: The amino group on the isoxazole ring can be introduced through nucleophilic substitution reactions using amines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-amino-isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-amino-isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-nitro-isoxazole
  • 3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-hydroxy-isoxazole

Uniqueness

The presence of the amino group in 3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-amino-isoxazole distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C19H20N2O5/c1-22-13-7-5-11(6-8-13)16-17(21-26-19(16)20)12-9-14(23-2)18(25-4)15(10-12)24-3/h5-10H,20H2,1-4H3

InChI Key

VUFWURPHGAUZMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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